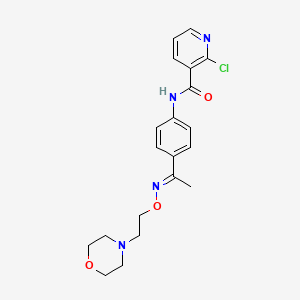
p-(2-Chloronicotinamido)acetophenone O-(2-morpholinoethyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ACETOPHENONE,P-(2-CHLORONICOTINAMIDO)-,O-(2-MORPHOLINOETHYL)OXIME: is a synthetic organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be various organic substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE,P-(2-CHLORONICOTINAMIDO)-,O-(2-MORPHOLINOETHYL)OXIME typically involves the following steps:
Formation of Acetophenone Derivative: The starting material, acetophenone, is reacted with 2-chloronicotinic acid to form the corresponding amide.
Oxime Formation: The amide is then treated with hydroxylamine to form the oxime.
Morpholinoethyl Substitution: Finally, the oxime is reacted with 2-morpholinoethyl chloride to introduce the morpholinoethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
ACETOPHENONE,P-(2-CHLORONICOTINAMIDO)-,O-(2-MORPHOLINOETHYL)OXIME: can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chloronicotinamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
ACETOPHENONE,P-(2-CHLORONICOTINAMIDO)-,O-(2-MORPHOLINOETHYL)OXIME:
Chemistry: Used as a reagent in organic synthesis for the formation of various derivatives.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of ACETOPHENONE,P-(2-CHLORONICOTINAMIDO)-,O-(2-MORPHOLINOETHYL)OXIME would depend on its specific application. For example:
Biochemical Probes: It may interact with specific enzymes or receptors, inhibiting their activity.
Therapeutic Agents: It may interfere with cellular processes, leading to antimicrobial or anticancer effects.
相似化合物的比较
ACETOPHENONE,P-(2-CHLORONICOTINAMIDO)-,O-(2-MORPHOLINOETHYL)OXIME: can be compared with other oxime derivatives:
Acetophenone Oxime: Lacks the chloronicotinamido and morpholinoethyl groups, making it less complex.
2-Chloronicotinic Acid Oxime: Lacks the acetophenone and morpholinoethyl groups, leading to different reactivity and applications.
Morpholinoethyl Oxime: Lacks the acetophenone and chloronicotinamido groups, resulting in different chemical properties.
属性
CAS 编号 |
38063-91-1 |
|---|---|
分子式 |
C20H23ClN4O3 |
分子量 |
402.9 g/mol |
IUPAC 名称 |
2-chloro-N-[4-[(E)-C-methyl-N-(2-morpholin-4-ylethoxy)carbonimidoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN4O3/c1-15(24-28-14-11-25-9-12-27-13-10-25)16-4-6-17(7-5-16)23-20(26)18-3-2-8-22-19(18)21/h2-8H,9-14H2,1H3,(H,23,26)/b24-15+ |
InChI 键 |
AWFGBGWPUFJPGK-BUVRLJJBSA-N |
手性 SMILES |
C/C(=N\OCCN1CCOCC1)/C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
规范 SMILES |
CC(=NOCCN1CCOCC1)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



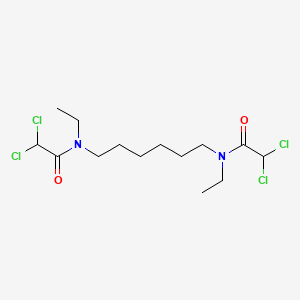
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)

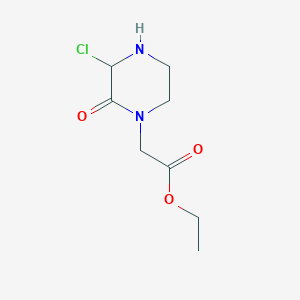

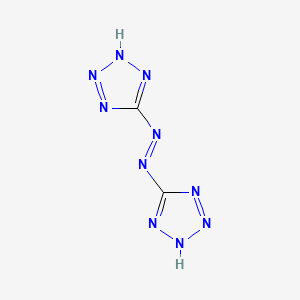
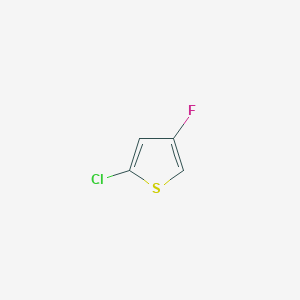


![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
